Dabcyl-ktsavlqsgfrkme-edans

SARS-CoV-2 3CL Protease FRET Substrate

Choose Dabcyl-ktsavlqsgfrkme-edans for a >2,000-fold improvement in catalytic efficiency over rhodamine110-based Mpro substrates, ensuring robust signal-to-noise ratios even at low enzyme concentrations. With defined kinetics (Km=17 µM, kcat=1.9 s⁻¹) and ≥95% HPLC purity, it is validated for reproducible HTS assays in 384/1536-well formats. Reliable lot-to-lot consistency supports QC and mutant screening.

Molecular Formula C97H142F3N25O26S2
Molecular Weight 2195.4 g/mol
Cat. No. B3029632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabcyl-ktsavlqsgfrkme-edans
Molecular FormulaC97H142F3N25O26S2
Molecular Weight2195.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C95H141N25O24S2.C2HF3O2/c1-53(2)48-71(113-93(140)79(54(3)4)116-81(128)55(5)105-92(139)74(52-122)115-94(141)80(56(6)123)117-89(136)66(25-14-16-43-97)107-82(129)58-29-31-59(32-30-58)118-119-60-33-35-61(36-34-60)120(7)8)90(137)111-69(37-39-76(98)124)87(134)114-73(51-121)84(131)104-50-77(125)106-72(49-57-20-11-10-12-21-57)91(138)109-67(27-19-44-103-95(99)100)86(133)108-65(24-13-15-42-96)85(132)112-70(41-47-145-9)88(135)110-68(38-40-78(126)127)83(130)102-46-45-101-64-26-17-23-63-62(64)22-18-28-75(63)146(142,143)144;3-2(4,5)1(6)7/h10-12,17-18,20-23,26,28-36,53-56,65-74,79-80,101,121-123H,13-16,19,24-25,27,37-52,96-97H2,1-9H3,(H2,98,124)(H,102,130)(H,104,131)(H,105,139)(H,106,125)(H,107,129)(H,108,133)(H,109,138)(H,110,135)(H,111,137)(H,112,132)(H,113,140)(H,114,134)(H,115,141)(H,116,128)(H,117,136)(H,126,127)(H4,99,100,103)(H,142,143,144);(H,6,7)/t55-,56+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-;/m0./s1
InChIKeyCEVTYCZVZYWVFB-LWSZPLOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabcyl-ktsavlqsgfrkme-edans: A Validated FRET Substrate for SARS-CoV-2 3CL Protease Activity Assays and Inhibitor Screening


Dabcyl-ktsavlqsgfrkme-edans is a 14-mer internally quenched fluorogenic peptide that functions as a fluorescence resonance energy transfer (FRET) substrate for the main protease (Mpro, also called 3CLpro) of SARS-CoV-1 and SARS-CoV-2 [1]. The molecule comprises the N-terminal quencher Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid) and the C-terminal fluorophore EDANS (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid), which are brought into close proximity by the intervening peptide sequence . Upon proteolytic cleavage between glutamine and serine residues, the fluorophore is released, producing a robust fluorescent signal proportional to enzyme activity [1]. The substrate is supplied as a DMSO solution at ≥95% HPLC purity and has defined kinetic parameters: Km = 17 μM and kcat = 1.9 s⁻¹ [1] [2].

Why Not All FRET Substrates Are Interchangeable for SARS-CoV-2 Mpro: The Critical Role of Sequence and Fluorophore Pair in Assay Sensitivity


FRET substrates targeting the same protease can differ substantially in kinetic parameters (Km, kcat) and spectral properties, which directly influence assay sensitivity, dynamic range, and inhibitor screening outcomes. For instance, a rhodamine110-based substrate for SARS-CoV Mpro exhibits a Km of 306 μM and a kcat of 0.92 min⁻¹ (0.0153 s⁻¹), yielding a catalytic efficiency (kcat/Km) of only ~50 M⁻¹s⁻¹ [1]. In contrast, the Dabcyl-Edans substrate achieves a kcat/Km of approximately 112,000 M⁻¹s⁻¹—a >2,000-fold improvement [2]. Substituting a less efficient substrate may require higher enzyme concentrations, reduce signal-to-noise ratios, and lead to false negatives in inhibitor screening campaigns. Moreover, the precise peptide sequence dictates cleavage specificity; truncated variants lacking N-terminal residues can alter substrate recognition and kinetic behavior [3]. Therefore, direct substitution without quantitative validation compromises data quality and reproducibility.

Quantitative Evidence Differentiating Dabcyl-ktsavlqsgfrkme-edans from Alternative SARS-CoV-2 Mpro FRET Substrates


Superior Catalytic Efficiency of Dabcyl-ktsavlqsgfrkme-edans Compared to Rhodamine110-Based SARS-CoV Mpro Substrates

The Dabcyl-ktsavlqsgfrkme-edans substrate exhibits a Km of 17 µM and a kcat of 1.9 s⁻¹, yielding a catalytic efficiency (kcat/Km) of approximately 112,000 M⁻¹s⁻¹ [1]. In contrast, a rhodamine110-based substrate for the same protease, (Ala-Arg-Leu-Gln-NH)2-Rhodamine, has a Km of 306 µM and a kcat of 0.92 min⁻¹ (0.0153 s⁻¹), resulting in a kcat/Km of only 50 M⁻¹s⁻¹ [2]. This represents a >2,000-fold higher catalytic efficiency for the Dabcyl-Edans substrate, a difference that translates directly into assay performance.

SARS-CoV-2 3CL Protease FRET Substrate

Optimized Excitation/Emission Wavelengths of Dabcyl-ktsavlqsgfrkme-edans Enable Compatibility with Standard Fluorescence Plate Readers

The Dabcyl-ktsavlqsgfrkme-edans substrate utilizes an EDANS fluorophore with excitation maximum at 355 nm and emission maximum at 538 nm, a range compatible with common fluorescence plate reader filter sets [1] . While red-shifted fluorophores like rhodamine110 (ex 492 nm, em 529 nm) offer improved signal-to-noise ratios in some assay contexts [2], the EDANS-Dabcyl pair remains widely adopted due to its established performance and compatibility with existing laboratory infrastructure. The substrate's cleavage yields the highly fluorescent fragment SGFRKME-EDANS, providing a robust readout proportional to protease activity [1].

Fluorescence Spectroscopy HTS FRET

Consistent High Purity (≥95% HPLC) and Defined Storage Stability of Dabcyl-ktsavlqsgfrkme-edans Across Multiple Vendors

Commercially available Dabcyl-ktsavlqsgfrkme-edans from major suppliers such as Sigma-Aldrich and BPS Bioscience is certified ≥95% pure by HPLC [1]. Stability is documented as at least 6 months when stored at -80°C, with protection from light and avoidance of freeze-thaw cycles [1]. This level of quality control ensures lot-to-lot consistency and minimizes batch-dependent variability in kinetic assays. In contrast, less rigorously characterized in-house synthesized peptides may exhibit variable purity and degradation profiles that confound data interpretation.

Quality Control Peptide Stability Assay Reproducibility

Authentic SARS-CoV-2 Mpro Cleavage Site Within Dabcyl-ktsavlqsgfrkme-edans Enables Physiologically Relevant Activity Measurements

The peptide sequence KTSAVLQSGFRKME contains the native nsp4/nsp5 junction cleavage site (SAVLQ↓SGFRK) recognized by SARS-CoV-2 3CL protease. Cleavage occurs precisely between the glutamine and serine residues, mirroring the protease's physiological processing of the viral polyprotein [1]. This contrasts with truncated substrates, such as Dabcyl-TSAVLQSGFRKME-Edans, which lack the N-terminal lysine and threonine residues [2]. While quantitative kinetic comparisons between full-length and truncated variants are not available from a single study, structural and biochemical studies indicate that residues flanking the cleavage site contribute to substrate recognition and catalytic turnover [3]. The full-length substrate more faithfully recapitulates the natural enzyme-substrate interaction.

Protease Specificity SARS-CoV-2 Replication FRET Assay

Optimal Application Scenarios for Dabcyl-ktsavlqsgfrkme-edans in SARS-CoV-2 Protease Research and Inhibitor Development


High-Throughput Screening (HTS) Campaigns for SARS-CoV-2 Mpro Inhibitors

The substrate's high catalytic efficiency (kcat/Km ≈ 112,000 M⁻¹s⁻¹) enables robust signal generation at low enzyme concentrations, making it ideal for miniaturized HTS assays in 384- or 1536-well plates [1]. Its compatibility with standard fluorescence plate readers (ex 355 nm, em 538 nm) reduces instrumentation costs and simplifies automation . Validated protocols using 10 µM substrate and 20 nM enzyme are available for inhibitor screening, with IC50 values reliably determined for peptidomimetic and small-molecule inhibitors [2].

Kinetic Characterization of 3CL Protease Variants and Drug-Resistant Mutants

The defined kinetic parameters (Km = 17 µM, kcat = 1.9 s⁻¹) provide a baseline for evaluating the enzymatic activity of mutant 3CLpro variants. Studies using this substrate have demonstrated that the P108S mutation reduces kcat/Km by 58% compared to wild-type enzyme, illustrating its utility in assessing functional consequences of viral mutations [3]. Researchers can directly compare mutant kinetic profiles to the well-characterized wild-type parameters established for this substrate.

Routine Quality Control and Batch Release Testing of Recombinant Mpro Enzymes

The substrate's consistent commercial purity (≥95% HPLC) and defined storage stability (≥6 months at -80°C) make it a reliable reagent for QC testing of recombinant Mpro enzyme batches [1] . Activity assays using this substrate ensure lot-to-lot comparability of enzyme preparations, which is essential for reproducible inhibitor screening and mechanistic studies across multiple laboratories.

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